molecular formula C16H10ClNO2S B15060212 2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid

2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid

Katalognummer: B15060212
Molekulargewicht: 315.8 g/mol
InChI-Schlüssel: PYDWXRGGJLULGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid typically involves the reaction of 4-chlorobenzaldehyde with thioamide in the presence of a base to form the thiazole ring. This intermediate is then reacted with benzoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. Additionally, it can interact with inflammatory pathways, reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-(4-Bromophenyl)thiazol-4-yl)benzoic acid
  • 2-(2-(4-Methylphenyl)thiazol-4-yl)benzoic acid
  • 2-(2-(4-Fluorophenyl)thiazol-4-yl)benzoic acid

Uniqueness

2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound exhibits distinct antimicrobial and anti-inflammatory activities compared to its analogs with different substituents .

Eigenschaften

Molekularformel

C16H10ClNO2S

Molekulargewicht

315.8 g/mol

IUPAC-Name

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]benzoic acid

InChI

InChI=1S/C16H10ClNO2S/c17-11-7-5-10(6-8-11)15-18-14(9-21-15)12-3-1-2-4-13(12)16(19)20/h1-9H,(H,19,20)

InChI-Schlüssel

PYDWXRGGJLULGB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.